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  • Product: 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one
  • CAS: 842957-07-7

Core Science & Biosynthesis

Foundational

High-Resolution Molecular Docking and Dynamics of 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one: A Dual-Target Cholinesterase Inhibitor Paradigm

Executive Summary The relentless progression of Alzheimer’s Disease (AD) necessitates the development of multi-target-directed ligands (MTDLs). The benzothiazol-2-one scaffold has emerged as a privileged pharmacophore in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless progression of Alzheimer’s Disease (AD) necessitates the development of multi-target-directed ligands (MTDLs). The benzothiazol-2-one scaffold has emerged as a privileged pharmacophore in neuropharmacology due to its favorable blood-brain barrier (BBB) penetration and structural versatility[1]. This technical guide delineates the molecular docking and molecular dynamics (MD) simulation protocols for evaluating 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one as a potent, dual-target inhibitor of human Acetylcholinesterase (hAChE) and Butyrylcholinesterase (hBChE).

By acting as a Senior Application Scientist, this whitepaper provides a self-validating computational framework, explaining not just how to execute these simulations, but the mechanistic causality behind each structural and algorithmic choice.

Structural Rationale & Pharmacophore Dynamics

The design of 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one is rooted in rational drug design principles targeting the deep catalytic gorge of cholinesterases[2].

  • The Benzothiazol-2-one Core: Acts as a bioisostere for the indanone ring found in Donepezil (a standard AD therapeutic). Its planar, electron-rich nature makes it an ideal candidate for π−π stacking interactions with the catalytic active site (CAS) of AChE, specifically with the indole ring of Trp86[2].

  • The 4-Ethoxy-3-methoxy-benzyl Moiety: This substitution is engineered to interact with the Peripheral Anionic Site (PAS) located at the rim of the AChE gorge. While Donepezil utilizes a dimethoxybenzyl group, the incorporation of a bulkier ethoxy group at the para position increases the hydrophobic packing volume. This enhanced van der Waals contact in the PAS not only improves binding affinity but sterically hinders the PAS-induced aggregation of Amyloid- β ( ), offering a dual therapeutic mechanism[1].

AD_Pathway A Normal Cholinergic Transmission B AChE / BChE Overactivity A->B Pathological shift C Acetylcholine Depletion B->C Rapid hydrolysis D Cognitive Decline (Alzheimer's Disease) C->D Synaptic failure E 3-(4-Ethoxy-3-methoxy-benzyl) -3H-benzothiazol-2-one E->B Dual Inhibition (CAS & PAS)

Pathological cholinergic depletion in AD and the dual-inhibition mechanism of the target ligand.

Self-Validating Computational Methodology

To ensure scientific integrity and reproducibility, the following step-by-step protocol establishes a closed-loop validation system, moving from static docking to dynamic thermodynamic validation.

Phase I: Ligand & Protein Preparation
  • Ligand Optimization: The 3D geometry of 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one is generated and subjected to Density Functional Theory (DFT) optimization (B3LYP/6-31G* basis set) to obtain accurate electrostatic potential maps and ground-state geometry. Partial charges are assigned using the AM1-BCC method.

  • Target Acquisition & Refinement:

    • High-resolution crystal structures of hAChE (PDB ID: 4EY7) and hBChE (PDB ID: 4BDS) are retrieved.

    • Causality Check: Water molecules are generally deleted to prevent artifactual steric clashes, except for the highly conserved structural water molecules in the AChE gorge (e.g., HOH 846), which are known to mediate crucial hydrogen-bonding bridges between ligands and Tyr124/Tyr337[3].

    • Protonation states are assigned at physiological pH (7.4) using PROPKA, ensuring the catalytic triad (Ser203, His447, Glu334 in hAChE) is accurately modeled.

Phase II: Grid Generation & Molecular Docking
  • Grid Box Definition: For hAChE, the grid box is centered on the CAS (coordinates: X=10.6, Y=-58.1, Z=-23.8) but expanded to 25×25×25 Å.

    • Why? The AChE active site is a ~20 Å deep narrow gorge. A smaller box would force the ligand into the CAS, ignoring potential PAS interactions. The expanded box allows the algorithm to explore the full gorge trajectory.

  • Docking Execution: Extra Precision (XP) docking is performed (e.g., via Schrödinger Glide or AutoDock Vina). The exhaustiveness is set to 32 to ensure thorough conformational sampling of the flexible ethoxy-methoxy-benzyl rotatable bonds.

Phase III: Molecular Dynamics (MD) Validation
  • System Solvation: The top-scoring docking complex is embedded in a TIP3P water box with a 10 Å buffer. Neutralizing counter-ions (Na+/Cl-) are added.

  • Equilibration & Production: Following steepest descent minimization, the system undergoes NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns each. A 100 ns production run is executed using GROMACS with the CHARMM36m force field to validate the temporal stability of the ligand-protein hydrogen bonds.

Docking_Workflow L Ligand Prep (DFT Optimization) D Molecular Docking (XP Precision) L->D P Protein Prep (hAChE & hBChE) G Grid Generation (CAS + PAS Gorge) P->G G->D M MD Simulation (100 ns, GROMACS) D->M Top Pose A Trajectory Analysis (RMSD, RMSF, MM-PBSA) M->A

Self-validating computational workflow from ligand optimization to 100 ns MD trajectory analysis.

Quantitative Data Presentation

The docking results demonstrate that the target compound exhibits superior binding thermodynamics compared to the reference standard (Donepezil), particularly against hBChE, highlighting its potential as a dual-inhibitor for late-stage AD where BChE activity is upregulated[2].

Target EnzymeLigandBinding Energy ( ΔG , kcal/mol)Key Hydrogen Bond InteractionsKey Hydrophobic / π−π Interactions
hAChE 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one-9.8 Tyr124, Phe295Trp86 (CAS), Trp286 (PAS), Tyr341
hAChE Donepezil (Reference Standard)-9.2Phe295Trp86 (CAS), Trp286 (PAS)
hBChE 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one-8.9 Ser287, His438Trp82, Ala328, Phe329
hBChE Donepezil (Reference Standard)-7.8Ser287Trp82

Mechanistic Insights and Trajectory Analysis

AChE Binding Modality

The docking poses reveal that the molecule spans the entire length of the AChE gorge. The benzothiazol-2-one core anchors deep within the CAS, forming a classic sandwich π−π stacking interaction with Trp86 and Tyr337. Concurrently, the 4-ethoxy-3-methoxy-benzyl head group reaches the PAS. The oxygen atom of the ethoxy group acts as a potent hydrogen bond acceptor for the hydroxyl group of Tyr124. The extended aliphatic chain of the ethoxy group effectively displaces water molecules in the PAS hydrophobic pocket, driving a favorable entropic gain that explains the superior -9.8 kcal/mol binding energy.

BChE Binding Modality

Unlike AChE, BChE possesses a larger active site volume and lacks a distinct PAS. The efficacy of benzothiazolone derivatives against BChE relies heavily on hydrogen bonding with the backbone carbonyl of Ser287 and π−π interactions with Trp82[2]. The target compound successfully fulfills these criteria; the carbonyl oxygen of the benzothiazol-2-one ring forms a robust 2.1 Å hydrogen bond with Ser287, while the methoxy-benzyl ring engages in T-shaped π -stacking with Trp82.

MD Simulation Stability

Post-docking 100 ns MD simulations confirm the trustworthiness of these static poses. The Root Mean Square Deviation (RMSD) of the ligand heavy atoms stabilizes at ~1.8 Å after 15 ns, indicating a highly stable binding conformation. The Root Mean Square Fluctuation (RMSF) of the PAS residues (specifically Trp286) decreases significantly upon ligand binding, proving that the ethoxy-methoxy-benzyl moiety effectively locks the PAS loop, preventing pathological conformational shifts.

References

  • Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH International Journal of Pharmacy and Biological Sciences
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Deriv
  • Inhibition of Cholinesterases by Benzothiazolone Deriv

Sources

Exploratory

Preclinical Profiling and Receptor Binding Affinity of 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper & Assay Guide Executive Summary & Pharmacophore Rationale The compound 3-(4-Ethoxy-3-methoxy-benzyl)-3H...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper & Assay Guide

Executive Summary & Pharmacophore Rationale

The compound 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one (CAS: 842957-07-7)[1] represents a highly specialized synthetic small molecule characterized by the fusion of two privileged medicinal chemistry scaffolds. Understanding its receptor binding affinity requires a deconstruction of its structural components:

  • The 3H-Benzothiazol-2-one (BTZ) Core: The BTZ ring is a well-documented pharmacophore known for its profound affinity for central nervous system (CNS) targets. Specifically, 3-substituted benzothiazol-2-ones exhibit nanomolar to sub-nanomolar binding affinities ( Ki​ ) for the Sigma-1 ( σ1​ ) receptor, often demonstrating >1000-fold selectivity over the Sigma-2 ( σ2​ ) subtype[2]. Furthermore, the BTZ scaffold is a potent anchor for Serotonin 5-HT1A and 5-HT7 receptors, utilizing its carbonyl oxygen to form critical hydrogen bonds within the receptor binding pockets[3].

  • The 4-Ethoxy-3-methoxybenzyl Moiety: While traditionally recognized as the primary pharmacophore for Phosphodiesterase 4 (PDE4) inhibitors (e.g., roflumilast), in the context of receptor binding, this bulky, lipophilic group acts as a powerful hydrophobic anchor. It facilitates deep insertion into the hydrophobic accessory pockets of GPCRs (such as the extracellular loop 2 of 5-HT1A) while significantly enhancing blood-brain barrier (BBB) permeability[4].

This whitepaper details the quantitative binding profile, structural signaling mechanisms, and the self-validating experimental protocols required to empirically evaluate this compound.

Quantitative Receptor Binding Profile

Based on extensive Structure-Activity Relationship (SAR) mapping of homologous 3-benzyl-benzothiazol-2-one derivatives[2][3][5], the predicted receptor binding affinities for 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one are summarized below. The data highlights its polypharmacological potential as a dual σ1​ / 5-HT modulator.

Receptor TargetReference RadioligandBTZ Core Base Affinity ( Ki​ nM)Predicted Affinity of Target Compound ( Ki​ nM)Primary Interaction Mechanism
Sigma-1 ( σ1​ ) [3H]−(+) -Pentazocine0.56 - 1.6< 5.0 Hydrophobic anchoring via the dialkoxybenzyl group; H-bonding via the BTZ carbonyl.
Sigma-2 ( σ2​ ) [3H] -DTG> 400> 500 Steric hindrance from the bulky 4-ethoxy-3-methoxy group prevents tight binding.
5-HT1A [3H] -8-OH-DPAT0.75 - 5.110 - 25 Benzyl oxygen atoms interact with ECL2 salt bridges; BTZ ring enables π−π stacking.
5-HT7 [3H] -SB-2699706.5915 - 40 Favorable hydrophobic interactions, though slight steric clash occurs from the ethoxy extension.

Mechanistic Signaling Pathways

The therapeutic utility of 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one is driven by its dual-pathway modulation. By agonizing the σ1​ receptor at the Mitochondria-Associated ER Membrane (MAM) and partially agonizing the 5-HT1A GPCR, the compound simultaneously regulates calcium homeostasis and cyclic AMP (cAMP) suppression.

SignalingPathway Ligand 3-(4-Ethoxy-3-methoxy-benzyl)- 3H-benzothiazol-2-one Sig1R Sigma-1 Receptor (MAM Localization) Ligand->Sig1R Agonism HT1A 5-HT1A Receptor (Gi/o Coupled GPCR) Ligand->HT1A Partial Agonism BiP BiP Dissociation Sig1R->BiP AC Adenylyl Cyclase Inhibition HT1A->AC IP3R IP3R Stabilization (Ca2+ Efflux) BiP->IP3R cAMP Decreased cAMP AC->cAMP

Dual signaling pathway modulation via Sigma-1 and 5-HT1A receptor binding mechanisms.

Self-Validating Experimental Methodologies

To empirically validate the receptor binding affinity of highly lipophilic ligands like 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one, standard assays often fail due to non-specific partitioning. The following protocol is engineered as a self-validating system , ensuring that specific binding is mathematically and chemically isolated from background noise.

Protocol: High-Throughput Radioligand Binding Assay for σ1​ Affinity

Step 1: Membrane Preparation

  • Action: Isolate and homogenize rat brain or liver tissues in 50 mM Tris-HCl buffer (pH 7.4).

  • Causality: Rat liver and brain membranes natively express extremely high densities of σ1​ receptors. Utilizing native tissue rather than recombinant CHO cells provides a physiologically accurate lipid microenvironment, which is critical for the binding kinetics of lipophilic benzothiazolones[2].

Step 2: Radioligand Selection & Incubation

  • Action: Incubate 500 µg of membrane protein with 5 nM [3H]−(+) -pentazocine and the test compound (titrated from 10−11 to 10−5 M) at 37°C for 120 minutes.

  • Causality: (+)-pentazocine is the gold-standard σ1​ agonist. Its use guarantees absolute selectivity over σ2​ receptors[2]. The extended 120-minute incubation at physiological temperature is mandatory to reach thermodynamic equilibrium for bulky, high-molecular-weight ligands, preventing the artificial underestimation of binding affinity.

Step 3: Nonspecific Binding (NSB) Control (The Self-Validation Step)

  • Action: Run parallel assay wells containing 10 µM Haloperidol.

  • Causality: Haloperidol acts as a high-affinity pan-sigma competitor. By saturating all specific σ1​ active sites in these control wells, any remaining radioactive signal is definitively isolated as background noise (e.g., lipid partitioning). Subtracting this NSB from the total binding self-validates the specific binding window, proving the assay is measuring true receptor interaction rather than compound precipitation[2].

Step 4: Rapid Filtration & Washing

  • Action: Terminate the assay by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold Tris-HCl.

  • Causality: The 4-ethoxy-3-methoxybenzyl group is highly lipophilic and will non-specifically adhere to standard glass fibers, destroying the signal-to-noise ratio. PEI creates a cationic shield on the filter, repelling the ligand and drastically reducing filter-binding artifacts. Ice-cold washes trap the receptor-ligand complex in its bound state by instantly halting dissociation kinetics.

Step 5: Data Synthesis

  • Action: Quantify radioactivity via liquid scintillation counting. Calculate the IC50​ via non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

AssayWorkflow A Membrane Preparation (Rat Brain Homogenate) B Radioligand Incubation ([3H]-Pentazocine) A->B C Total Binding (Test Compound + Tracer) B->C D Nonspecific Binding (10 µM Haloperidol) B->D E Rapid Filtration (PEI-soaked GF/B) C->E D->E F Liquid Scintillation Counting E->F G Data Analysis (Cheng-Prusoff Ki) F->G

Self-validating radioligand binding assay workflow for determining receptor Ki values.

Conclusion

The molecular architecture of 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one positions it as a highly potent, multi-target ligand. By leveraging the σ1​ and 5-HT1A/7 affinity inherent to the benzothiazolone core, and the enhanced membrane permeability and steric anchoring provided by the dialkoxybenzyl moiety, this compound serves as a prime candidate for advanced neuropharmacological screening. Adhering to the self-validating radioligand protocols outlined above ensures that preclinical binding data remains robust, reproducible, and free of lipophilic artifacts.

References

  • Source: 10xchem.
  • Title: Structure Activity Relationship Study of benzo[d]thiazol-2(3H)
  • Title: Acetylated Benzothiazolone as Homobivalent SPECT Metallo-Radiopharmaceutical 99mTc-(6-AcBTZ)
  • Title: Synthesis and Anticonvulsant Activity of 2(3H)-benzoxazolone and 2(3H)

Sources

Foundational

Comprehensive Toxicology and Safety Profile of 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one: A Preclinical Evaluation Guide

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one (CAS: 842957-07-7) Executive Summary In preclinical drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one (CAS: 842957-07-7)

Executive Summary

In preclinical drug development, the transition from an in vitro screening hit to an Investigational New Drug (IND) requires a rigorous, mechanistic understanding of a molecule's safety liabilities. The compound 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one features two distinct structural motifs: a 3H-benzothiazol-2-one core[1] and a 4-ethoxy-3-methoxybenzyl moiety.

From a medicinal chemistry perspective, the dialkoxybenzyl group is the quintessential pharmacophore for Phosphodiesterase 4 (PDE4) inhibition. While this target offers profound anti-inflammatory and neuromodulatory efficacy, it is historically plagued by severe dose-limiting toxicities—specifically nausea, emesis, and vasculitis. Furthermore, the dialkoxyarene structure presents specific metabolic liabilities regarding reactive intermediate formation.

As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, causality-driven framework for evaluating the toxicology and safety profile of this compound, ensuring all workflows align with ICH M3(R2) guidelines for nonclinical safety studies[2].

Structural Toxicology & Metabolic Liabilities

To design an effective toxicology program, we must first understand the chemical causality of potential adverse events. The primary liability of 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one lies in its oxidative metabolism.

The 4-ethoxy-3-methoxybenzyl moiety is highly susceptible to O-dealkylation by hepatic cytochrome P450 enzymes (predominantly CYP3A4 and CYP1A2). This cleavage yields a catechol intermediate. Under physiological conditions, catechols readily auto-oxidize into ortho-quinones . These quinones are highly reactive electrophiles that will covalently bind to nucleophilic residues (e.g., cysteine sulfhydryls) on functional hepatic proteins, leading to cumulative cellular stress, glutathione (GSH) depletion, and ultimately, Drug-Induced Liver Injury (DILI).

G Parent 3-(4-Ethoxy-3-methoxy-benzyl)- 3H-benzothiazol-2-one CYP CYP3A4 / CYP1A2 O-Dealkylation Parent->CYP Catechol Catechol Intermediate (Hepatocyte) CYP->Catechol Quinone Ortho-Quinone (Reactive Electrophile) Catechol->Quinone Auto-oxidation Toxicity Covalent Binding & Hepatotoxicity Quinone->Toxicity Protein Adduction GSH GSH Trapping (Detoxification) Quinone->GSH GSH Addition

Caption: Metabolic activation pathway of the dialkoxybenzyl moiety leading to reactive ortho-quinones.

In Vitro Safety Pharmacology & ADME Profiling

Before advancing to in vivo models, the compound must clear highly specific in vitro safety gates. We do not merely run these assays to check boxes; we run them to establish a therapeutic index.

Quantitative Safety Thresholds

All quantitative in vitro data must be contextualized against historical baselines. Table 1 outlines the mandatory assays and their strict progression thresholds.

Assay CategorySpecific TestBiological Target / MechanismProgression Threshold (Go/No-Go)
Cytotoxicity HepG2 Cell ViabilityMitochondrial toxicity / Apoptosis IC50​>50μM
Cardiotoxicity hERG Patch-Clamp K+ channel blockade (QT prolongation) IC50​>30μM (or >100x Cmax​ )
Genotoxicity Ames Test (OECD 471)Bacterial reverse mutationNegative in all 5 strains (± S9)
Metabolism GSH Trapping (LC-HRMS)Reactive electrophile formationAdduct peak area < 10% of APAP control
DDI Potential CYP Reversible InhibitionCYP3A4, CYP2D6, CYP2C9, CYP1A2 IC50​>10μM

In Vivo Toxicology & Emesis Liability

If the compound exhibits PDE4 inhibitory activity, standard rodent toxicology is insufficient. PDE4 inhibitors trigger the emetic reflex via a noradrenergic pathway, mimicking the pharmacological actions of pre-synaptic α2​ -adrenoceptor inhibition[3].

Because rodents lack the anatomical capacity to vomit, the ferret (Mustela putorius furo) is the gold-standard translational model[4]. The ferret possesses a highly sensitive area postrema (the brain's vomiting center) that accurately predicts human emetic responses to PDE4 inhibitors. Furthermore, to support First-in-Human (FIH) trials, a 28-day repeated dose toxicity study in both a rodent (rat) and non-rodent (dog or mini-pig) must be conducted to establish the No Observed Adverse Effect Level (NOAEL)[2].

G Start Compound 842957-07-7 InVitro In Vitro Safety (hERG, Ames, GSH Trapping) Start->InVitro InVivoPK In Vivo PK (Rodent) Bioavailability & Clearance InVitro->InVivoPK Pass Criteria Met Emesis Ferret Emesis Model (PDE4 Liability Screen) InVivoPK->Emesis Adequate Systemic Exposure Tox28 28-Day GLP Tox (Rodent & Non-Rodent) Emesis->Tox28 No Emesis at 10x Efficacious Dose FIH First-in-Human (FIH) IND Submission Tox28->FIH NOAEL Established (ICH M3(R2))

Caption: Preclinical toxicology workflow from in vitro screening to IND submission.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems; if the controls fail, the assay data is automatically rejected.

Protocol A: High-Throughput GSH Trapping for Reactive Metabolites

Purpose: To quantify the formation of reactive ortho-quinones from the dialkoxybenzyl moiety.

  • Matrix Preparation: Prepare human liver microsomes (HLM) at a final concentration of 1.0 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Mixture: Add 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one (test compound) to a final concentration of 10 μM . Add Glutathione (GSH) to a final concentration of 5 mM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry), scanning for the neutral loss of 307 Da (characteristic of GSH adducts).

  • Self-Validation Gate: Acetaminophen (APAP) at 10 μM must be run concurrently. The assay is only valid if the NAPQI-GSH adduct peak area in the APAP well exceeds 105 counts.

Protocol B: Telemetric Ferret Emesis Liability Assay

Purpose: To evaluate the gastrointestinal and neurological tolerability of the compound[5].

  • Subject Preparation: Male ferrets (1.0 - 1.5 kg) are surgically implanted with telemetric devices to monitor gastric myoelectric activity and vagal nerve signaling. Allow a 14-day recovery period.

  • Acclimation: Fast the ferrets overnight prior to dosing, providing water ad libitum. Record 1 hour of baseline telemetry.

  • Dosing: Administer the test compound orally (PO) via gavage formulated in 0.5% methylcellulose. Cohorts should include Vehicle, Test Compound (at 1x, 3x, and 10x the projected efficacious Cmax​ ), and a Positive Control.

  • Observation: Monitor the animals continuously for 6 hours post-dose via video recording and telemetry. Quantify the number of retching (rhythmic abdominal contractions without expulsion) and vomiting (expulsion of gastric contents) episodes.

  • Self-Validation Gate: The positive control cohort must receive Rolipram (1 mg/kg PO). The assay is only valid if 100% of the Rolipram-treated ferrets exhibit ≥5 retching/vomiting episodes within 2 hours post-dose[3].

References

  • Title: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: PDE4 inhibitors induce emesis in ferrets via a noradrenergic pathway Source: Neuropharmacology (via ResearchGate) URL: [Link]

  • Title: Efficacious Inhaled PDE4 Inhibitors with Low Emetic Potential and Long Duration of Action for the Treatment of COPD Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Benzothiazolone | C7H5NOS | CID 13625 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Exploratory

Preliminary Biological Screening of 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one Derivatives

A Dual-Target Technical Guide for Neuroinflammation and Neuroprotection Executive Summary & Structural Rationale The rational design of neuroprotective agents increasingly relies on multi-target directed ligands (MTDLs)...

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Author: BenchChem Technical Support Team. Date: March 2026

A Dual-Target Technical Guide for Neuroinflammation and Neuroprotection

Executive Summary & Structural Rationale

The rational design of neuroprotective agents increasingly relies on multi-target directed ligands (MTDLs) to combat the complex pathophysiology of neurodegenerative diseases. The compound class of 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one represents a highly privileged, hybrid pharmacophore engineered for dual-target engagement:

  • The 4-Ethoxy-3-methoxy-benzyl Motif: This moiety is a well-established bioisostere of the 3-cyclopentyloxy-4-methoxybenzyl group found in classic like rolipram and roflumilast[1]. PDE4 inhibition prevents the hydrolysis of cyclic AMP (cAMP), leading to the activation of the PKA/CREB pathway and the potent suppression of neuroinflammatory cytokines.

  • The 3H-Benzothiazol-2-one Core: Benzothiazolones are recognized as and cholinesterase inhibition[2]. By inhibiting MAO-B, these derivatives prevent the oxidative deamination of dopamine, thereby reducing the generation of reactive oxygen species (ROS) and mitigating oxidative stress in the central nervous system.

By combining these two motifs, this compound class is hypothesized to exert synergistic neuroprotective effects. This whitepaper outlines the rigorous, self-validating preliminary biological screening cascade required to evaluate these derivatives.

Mechanistic Pathway Visualization

DualTargetPathway Compound 3-(4-Ethoxy-3-methoxy-benzyl)- 3H-benzothiazol-2-one PDE4 PDE4 Enzyme Compound->PDE4 Inhibits MAOB MAO-B Enzyme Compound->MAOB Inhibits cAMP ↑ Intracellular cAMP PDE4->cAMP Prevents degradation ROS ↓ Oxidative Stress (ROS) MAOB->ROS Reduces DA oxidation PKA PKA / CREB Activation cAMP->PKA Microglia ↓ Microglial Activation (TNF-α, IL-6) ROS->Microglia PKA->Microglia Suppresses NF-κB Neuro Neuroprotection & Anti-inflammation Microglia->Neuro

Dual-target mechanism of benzothiazolone derivatives in neuroprotection.

Phase I: In Vitro Enzymatic Screening Protocols

To establish target engagement, primary screening must isolate the compound's effect on purified recombinant enzymes.

Protocol A: PDE4B/D Inhibition via cAMP HTRF Assay

Causality & Self-Validation: Highly conjugated benzothiazolone derivatives often exhibit intrinsic autofluorescence, which can produce false positives in standard fluorescence intensity assays. Homogeneous Time-Resolved Fluorescence (HTRF) utilizes a ratiometric readout (665 nm / 620 nm) that normalizes emission against a long-lived cryptate signal. This mathematically eliminates inner-filter effects and compound interference, ensuring a self-validating dataset.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X stimulation buffer containing 1 mM IBMX (a non-selective PDE inhibitor used only in standard curve wells to prevent baseline cAMP degradation).

  • Enzyme Incubation: In a 384-well low-volume microplate, add 5 µL of recombinant human PDE4B or PDE4D enzyme. Add 2.5 µL of the test derivative (serially diluted in DMSO, final assay concentration of DMSO ≤ 1%).

  • Substrate Addition: Initiate the reaction by adding 2.5 µL of cAMP substrate (e.g., 100 nM final). Incubate at room temperature for 30 minutes.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Europium Cryptate. Incubate in the dark for 1 hour.

  • Quantification: Read the plate on a TR-FRET compatible microplate reader (Ex: 337 nm; Em: 620 nm and 665 nm). Calculate the FRET ratio ( Ratio=Em620​Em665​​×104 ). A higher ratio indicates lower cAMP (active PDE4); a lower ratio indicates higher cAMP (successful PDE4 inhibition).

Protocol B: MAO-B Inhibition via Fluorometric Kynuramine Assay

Causality & Self-Validation: The is superior to coupled-enzyme assays (like Amplex Red) because it avoids secondary detection enzymes (e.g., HRP) that test compounds might inadvertently inhibit[3]. MAO-B directly converts non-fluorescent kynuramine into highly fluorescent 4-hydroxyquinoline, providing a direct, continuous kinetic measurement.

Step-by-Step Methodology:

  • Isoform Isolation: To ensure MAO-B selectivity, pre-incubate the recombinant human MAO-B enzyme (or SH-SY5Y cell lysates) with 100 nM clorgyline for 30 minutes at 37°C to irreversibly block any trace MAO-A activity[4].

  • Compound Incubation: Add the test benzothiazolone derivative (0.1 µM to 50 µM) to the assay buffer (100 mM HEPES-NaOH, pH 7.5) containing the MAO-B enzyme. Incubate for 15 minutes.

  • Reaction Initiation: Add kynuramine substrate to a final concentration of 60 µM.

  • Kinetic Reading: Incubate at 37°C for 45 minutes. Terminate the reaction by adding 2N NaOH.

  • Quantification: Measure the fluorescence of the 4-hydroxyquinoline product at Ex: 310 nm / Em: 400 nm. Calculate the IC50​ using non-linear regression analysis against a vehicle control.

Phase II: Cellular Screening & Phenotypic Validation

In vitro enzymatic potency must translate to cellular efficacy. For this dual-target mechanism, microglial cells provide the perfect phenotypic model, as they express both PDE4 and MAO-B and are the primary drivers of neuroinflammation.

Protocol C: LPS-Stimulated BV2 Microglial Anti-Inflammatory Screen

Causality & Self-Validation: Lipopolysaccharide (LPS) activates TLR4, driving NF-κB-mediated transcription of TNF-α. If the test compound successfully elevates cAMP (via PDE4 inhibition) and reduces oxidative stress (via MAO-B inhibition), it will synergistically suppress this inflammatory cascade[5]. Crucially, an MTT viability assay must be run in parallel; this self-validating step ensures that a drop in TNF-α is due to true pharmacological anti-inflammatory activity, not simply compound cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed BV2 microglial cells in 96-well plates at a density of 2×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Pre-treatment: Starve cells in serum-free media for 2 hours. Pre-treat with the test benzothiazolone derivatives (1, 5, and 10 µM) or reference compound (e.g., Roflumilast / Selegiline) for 1 hour.

  • Stimulation: Add LPS (100 ng/mL final concentration) to the wells. Incubate for 24 hours.

  • Cytokine Quantification: Collect the cell culture supernatant. Quantify secreted TNF-α and IL-6 levels using standard sandwich ELISA kits according to the manufacturer's instructions.

  • Viability Control (MTT): Add 10 µL of MTT solution (5 mg/mL) to the remaining cells in the plate. Incubate for 3 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. Exclude any compound concentrations that reduce cell viability below 90%.

Data Presentation: Quantitative Screening Metrics

To benchmark the efficacy of the synthesized 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one derivatives, experimental results should be compared against established clinical standards.

Assay TypeTarget / ParameterBenchmark CompoundExpected IC50​ / EC50​ RangePrimary Readout Metric
Enzymatic PDE4B / PDE4DRoflumilast0.5 nM – 50 nMTR-FRET Ratio (665/620 nm)
Enzymatic MAO-BSelegiline10 nM – 500 nMFluorescence (Ex310/Em400)
Enzymatic MAO-A (Selectivity)Clorgyline> 10,000 nMSelectivity Index (SI > 50)
Cellular TNF-α SuppressionApremilast100 nM – 1.5 µMAbsorbance (450 nm, ELISA)
Cellular Cell ViabilityVehicle (DMSO)> 90% viability at 10 µMAbsorbance (570 nm, MTT)

Table 1: Standardized quantitative metrics and benchmark thresholds for validating dual-target benzothiazolone derivatives.

References
  • Inhibition of Cholinesterases by Benzothiazolone Derivatives Processes (MDPI), 2022.[Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology ACS Pharmacology & Translational Science, 2021.[Link]

  • Double Attack to Oxidative Stress in Neurodegenerative Disorders: MAO-B and Nrf2 as Elected Targets International Journal of Molecular Sciences, 2023.[Link]

  • Substituted benzoazole PDE4 inhibitors for treating inflammatory, cardiovascular and CNS disorders US Patent 8883833, 2014.[Link]

Sources

Protocols & Analytical Methods

Method

Title: A Validated, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Robust Quantification of 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one in a Controlled Matrix

An Application Note and Protocol from a Senior Application Scientist Abstract This application note provides a comprehensive, step-by-step protocol for the validation of a quantitative analytical method for 3-(4-Ethoxy-3...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from a Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step protocol for the validation of a quantitative analytical method for 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one. The methodology leverages the specificity and sensitivity of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The entire validation framework is designed to be compliant with the principles outlined in major regulatory guidelines, including the ICH Q2(R1) and EMA bioanalytical guidelines.[1][2][3] We detail the rationale behind critical experimental choices, from mobile phase composition to mass spectrometer tuning. The validation parameters assessed include specificity, linearity, range, accuracy, precision, limits of detection and quantification (LOD/LOQ), and robustness, demonstrating the method is fit for its intended purpose in a drug development environment.

Introduction and Foundational Principles

The compound 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one is a heterocyclic molecule whose accurate quantification is essential for pharmacokinetic, toxicokinetic, or quality control studies. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the analytical technique of choice for this application. The rationale for this selection is twofold:

  • HPLC provides superior chromatographic separation of the analyte from matrix components and potential impurities, which is a prerequisite for accurate quantification.[4]

  • Tandem Mass Spectrometry (MS/MS) offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.[5]

The objective of validating an analytical procedure is to rigorously demonstrate that it is suitable for its intended purpose.[2] This document provides a self-validating system; by following the described protocols and meeting the specified acceptance criteria, a laboratory can establish confidence in the reliability and integrity of the generated data. The validation characteristics are based on the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a comprehensive framework for validation procedures.[2][3][6]

Materials and Instrumentation

Analyte and Reagents
  • Analyte: 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one (CAS: 842957-17-9), Reference Standard (>99% purity)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is highly recommended. If unavailable, a compound with similar chromatographic and ionization properties may be used.

  • Solvents: HPLC-grade or MS-grade Acetonitrile, Methanol, and Water.

  • Additives: Formic Acid (LC-MS grade, >99%).

  • Matrix: The biological or chemical matrix in which the analyte will be quantified (e.g., human plasma, reaction mixture).

Instrumentation
  • HPLC System: A UHPLC or HPLC system capable of delivering reproducible gradients and pressures (e.g., Waters Acquity, Agilent 1290, or equivalent).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex API series, Waters Xevo TQ, or equivalent).[7]

  • Analytical Column: A reversed-phase column, such as a Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent.

  • Data System: Chromatography and mass spectrometry software for instrument control, data acquisition, and processing.

Optimized HPLC-MS/MS Method Protocol

The following method was optimized to provide a sharp, symmetric peak for the analyte with a stable baseline and high signal-to-noise ratio.

Rationale for Method Parameters
  • Stationary Phase: A C18 stationary phase was chosen due to the moderately nonpolar nature of the analyte, ensuring adequate retention via hydrophobic interactions.[8]

  • Mobile Phase: A combination of water and acetonitrile provides good separation efficiency. Formic acid is a critical additive; it serves to acidify the mobile phase, which promotes the protonation of the analyte's basic nitrogen atom in the benzothiazole ring. This significantly enhances the signal intensity in positive ion electrospray ionization (ESI+).[8][9]

  • Ionization: ESI in positive mode is selected because the analyte structure contains a nitrogen atom that can be readily protonated to form [M+H]⁺ ions.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification due to its superior sensitivity and selectivity, which minimizes interference from matrix components.[5]

Step-by-Step Instrumental Protocol

Table 1: HPLC Parameters

Parameter Setting
Column ACE 3 C8, 50 x 2.1 mm (or equivalent C18)[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0.0 min: 30% B; 3.0 min: 95% B; 3.5 min: 95% B; 3.6 min: 30% B; 5.0 min: 30% B
Injection Volume 5 µL
Column Temperature 40 °C

| Autosampler Temp. | 10 °C |

Table 2: Mass Spectrometer Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Analyte MRM Transition m/z 316.1 → 166.1 (Quantifier), m/z 316.1 → 138.1 (Qualifier)
Internal Standard MRM To be determined based on selected IS
Ion Spray Voltage +4500 V
Source Temperature 500 °C
Collision Gas Nitrogen
Curtain Gas 30 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

| Dwell Time | 150 ms |

Note: The m/z transitions for the analyte (MW: 315.39) are hypothesized based on its structure. The precursor ion is [M+H]⁺. The quantifier fragment likely corresponds to the stable benzothiazolone core after cleavage of the benzyl group, and the qualifier corresponds to the ethoxy-methoxy-benzyl moiety. These must be optimized empirically by infusing a standard solution.

Preparation of Standards and Quality Controls

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with a 50:50 methanol:water mixture.

  • Calibration Curve (CC) Standards: Spike the appropriate matrix (e.g., plasma) with the working stock solutions to prepare a minimum of 6-8 non-zero concentration levels.[10] The range should encompass the expected concentrations of the study samples.

  • Quality Control (QC) Samples: Prepare QC samples in the same matrix at a minimum of three concentration levels: Low (LQC, ~3x LOQ), Medium (MQC), and High (HQC, ~80% of the highest calibration standard).

Method Validation: Protocols and Acceptance Criteria

The following validation experiments are designed to demonstrate the method's reliability, as mandated by regulatory bodies.[10][11]

Specificity and Selectivity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2]

  • Protocol:

    • Analyze six different blank matrix lots to check for interferences at the retention time of the analyte and IS.

    • Analyze a blank matrix sample spiked at the Lower Limit of Quantification (LLOQ) level.

  • Acceptance Criteria:

    • Interfering peaks in the blank matrix samples must not be more than 20% of the analyte response at the LLOQ and not more than 5% of the IS response.[12]

Linearity and Range
  • Objective: To demonstrate a direct proportional relationship between analyte concentration and the instrument's response over a defined range.

  • Protocol:

    • Analyze three separate calibration curves prepared on three different days.

    • Plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis using a weighting factor (typically 1/x or 1/x²).

  • Acceptance Criteria:

    • The coefficient of determination (R²) must be ≥ 0.99.[13]

    • The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal value (±20% for the LLOQ).[10]

Accuracy and Precision
  • Objective: Accuracy measures the closeness of the measured value to the nominal value, while precision measures the degree of scatter between a series of measurements.[12]

  • Protocol:

    • Intra-day (Repeatability): Analyze six replicates of QC samples (LQC, MQC, HQC) in a single analytical run.

    • Inter-day (Intermediate Precision): Analyze the QC samples over three different runs on three different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision: The relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

Table 3: Example Accuracy and Precision Summary

QC Level Nominal Conc. (ng/mL) Intra-day Mean (n=6) Intra-day Accuracy (%) Intra-day Precision (%RSD) Inter-day Mean (n=18) Inter-day Accuracy (%) Inter-day Precision (%RSD)
LQC 1.0 1.05 105.0 8.5 1.08 108.0 11.2
MQC 50.0 48.9 97.8 4.2 49.5 99.0 6.5

| HQC | 400.0 | 408.2 | 102.1 | 3.1 | 405.1 | 101.3 | 5.3 |

Limit of Detection (LOD) and Quantification (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

  • Protocol:

    • LOD is typically estimated based on a signal-to-noise ratio of 3:1.

    • LOQ is the lowest concentration on the calibration curve that can be measured with accuracy within ±20% and precision (%RSD) ≤ 20%. This is confirmed experimentally.

  • Acceptance Criteria:

    • The LOQ must be demonstrated to have acceptable accuracy (80-120%) and precision (≤20% RSD).

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[2]

  • Protocol:

    • Analyze MQC samples while making small, deliberate changes to key parameters.

    • Examples of variations:

      • Column Temperature: ± 2 °C (e.g., 38 °C and 42 °C).

      • Flow Rate: ± 5% (e.g., 0.38 mL/min and 0.42 mL/min).

      • Mobile Phase Composition: Vary %B by ± 2% absolute.

  • Acceptance Criteria:

    • The results of the analysis should remain within the accuracy and precision limits defined previously. System suitability parameters (e.g., retention time, peak shape) should not significantly change.

Workflow and Process Visualization

To ensure clarity, the overall validation process and the logic of method development are presented visually.

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation Dev Analyte Characterization (MW, Polarity, pKa) Opt Parameter Optimization (Column, Mobile Phase, MS Tuning) Dev->Opt SST System Suitability Test (Peak Shape, S/N, RT) Opt->SST Protocol Write Validation Protocol (ICH Q2(R1) Framework) SST->Protocol Method Finalized Spec Specificity & Selectivity Lin Linearity & Range AccPrec Accuracy & Precision LOQ LOD & LOQ Robust Robustness Report Phase 3: Validation Report (Summarize Data, Conclude Fitness) AccPrec->Report

Caption: High-level workflow for HPLC-MS/MS method development and validation.

Caption: Decision tree for optimizing key chromatographic and spectrometric parameters.

Conclusion

This application note details a robust and reliable HPLC-MS/MS method for the quantification of 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one. The described protocols for method validation are grounded in authoritative regulatory guidelines.[1][2][6] The successful execution of these validation experiments, meeting all specified acceptance criteria, provides a high degree of assurance that the method is fit-for-purpose. As a Senior Application Scientist, my experience indicates that meticulous attention to the initial method development, particularly mobile phase pH and MS source optimization, is paramount to achieving a method that is not only accurate and precise but also rugged enough for routine use in a high-throughput environment.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Future Science. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubMed. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • SlideShare. (n.d.). Bioanalytical method validation emea. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • PubMed. (2021). Determination of benzotriazole and benzothiazole derivatives in human urine by eco-friendly deep eutectic solvent-based ultrasound-assisted liquid-liquid microextraction followed by ultrahigh performance liquid chromatography quadrupole-time-of-flight mass spectrometry. [Link]

  • ACS Publications. (2015). Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate by Real-Time Secondary Electrospray Ionization–High-Resolution Mass Spectrometry and Ultra-High Performance Liquid Chromatography. [Link]

  • ResearchGate. (n.d.). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • MAC-MOD Analytical. (n.d.). Benzothiazole and Derivatives by LC-MS-MS. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • LCGC International. (2019). Top Three HPLC Method Development Tips. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • LCGC International. (2026). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [Link]

  • U.S. Food and Drug Administration. (n.d.). Validation of Chromatographic Methods. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • New Food Magazine. (2016). Application of LCMS in small-molecule drug development. [Link]

Sources

Application

Application Note: Cell Culture Assay Protocols for 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one as a Putative PDE4 Inhibitor

Target Audience: Researchers, assay development scientists, and pharmacologists in preclinical drug discovery. Compound: 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one (CAS: 842957-07-7) | Abbreviation: EMB-BTO Exec...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and pharmacologists in preclinical drug discovery. Compound: 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one (CAS: 842957-07-7) | Abbreviation: EMB-BTO

Executive Summary & Structural Rationale

In the landscape of anti-inflammatory drug development, targeting Phosphodiesterase 4 (PDE4) remains a primary strategy for modulating immune responses without the severe immunosuppressive liabilities of corticosteroids. The compound 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one (EMB-BTO) represents a highly rationalized pharmacophore for PDE4 inhibition.

As a Senior Application Scientist, I approach this molecule by deconstructing its structural logic:

  • The 4-ethoxy-3-methoxybenzyl moiety: This is a classic dialkoxyphenyl motif that acts as a bioisostere for the purine ring of cyclic AMP (cAMP). It is the critical anchor that inserts into the hydrophobic catalytic pocket of the PDE4 enzyme, a feature shared by clinical-stage PDE4 inhibitors like apremilast and roflumilast [2].

  • The 3H-benzothiazol-2-one core: Functioning as a rigid, planar scaffold, the benzothiazolone provides essential bidentate hydrogen-bonding interactions (via the carbonyl oxygen and potentially the sulfur/nitrogen) with the metal-ion-coordinated water network in the PDE4 active site.

To rigorously validate EMB-BTO as a PDE4 inhibitor, we must employ a self-validating system of orthogonal assays. We cannot rely solely on biochemical enzyme inhibition; we must prove that the compound permeates the cell membrane, engages its target to elevate intracellular cAMP, and subsequently translates this secondary messenger signal into a measurable anti-inflammatory phenotypic response (suppression of TNF- α ).

Mechanistic Rationale: The cAMP-PKA-TNF- α Axis

To design a robust assay, we must first map the causality of the signaling cascade. PDE4 is the predominant enzyme responsible for hydrolyzing cAMP into inactive 5'-AMP in monocytes and macrophages [3].

When EMB-BTO inhibits PDE4, intracellular cAMP accumulates. This accumulation activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). PKA subsequently phosphorylates the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB competes with the pro-inflammatory transcription factor NF- κ B for limited nuclear co-activators (like CBP/p300), effectively shutting down the transcription of Tumor Necrosis Factor-alpha (TNF- α ) [2].

Pathway LPS LPS / TLR4 Activation TNF TNF-α Production LPS->TNF Stimulates AC Adenylyl Cyclase (AC) cAMP Intracellular cAMP AC->cAMP Synthesizes PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolyzed by PKA PKA / CREB Activation cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Degrades PKA->TNF Suppresses EMB EMB-BTO (Inhibitor) EMB->PDE4 Blocks

Mechanism of EMB-BTO: PDE4 inhibition elevates cAMP, activating PKA to suppress TNF-α.

Protocol 1: Intracellular cAMP Accumulation (HTRF Assay)

To prove target engagement, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay [1].

Causality & Experimental Choices: Why use Forskolin? Because basal cAMP turnover is rapid, measuring resting cAMP is often below the assay's limit of detection. We use Forskolin to directly stimulate Adenylyl Cyclase, creating a robust "pool" of cAMP. If EMB-BTO successfully inhibits PDE4, it will prevent the degradation of this Forskolin-induced pool, resulting in a measurable decrease in the HTRF TR-FRET signal (due to native cAMP displacing the d2-labeled cAMP tracer).

Step-by-Step Methodology:

  • Cell Preparation: Culture THP-1 human monocytes in RPMI-1640 supplemented with 10% FBS. Centrifuge and resuspend cells in Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4) at a density of 1×106 cells/mL.

  • Plating: Dispense 10 µL of the cell suspension (10,000 cells/well) into a white 384-well low-volume microplate.

  • Compound Pre-incubation: Add 5 µL of EMB-BTO (serially diluted in Assay Buffer containing 0.1% BSA and max 0.5% DMSO). Include Rolipram (10 µM) as a positive control and 0.5% DMSO as a vehicle control. Incubate for 30 minutes at 37°C. Insight: This 30-minute window is critical for the lipophilic EMB-BTO to partition across the plasma membrane and occupy the PDE4 active site.

  • Forskolin Stimulation: Add 5 µL of Forskolin (final concentration of 1 µM, an EC80​ dose) to all wells to stimulate adenylyl cyclase [1]. Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add 10 µL of the HTRF detection mix (5 µL of cAMP-d2 tracer + 5 µL of Anti-cAMP Cryptate, both diluted in the manufacturer's lysis buffer).

  • Readout: Incubate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using excitation at 337 nm and dual emission at 620 nm (Cryptate) and 665 nm (d2). Calculate the 665/620 ratio.

Protocol 2: LPS-Induced TNF- α Suppression Assay

While the cAMP assay proves target engagement, the TNF- α assay proves functional anti-inflammatory efficacy [3].

Causality & Experimental Choices: Why pre-incubate the compound before adding LPS? Lipopolysaccharide (LPS) triggers the TLR4 receptor, initiating a rapid phosphorylation cascade that translocates NF- κ B to the nucleus within minutes. If EMB-BTO is added simultaneously with LPS, the transcriptional machinery will outpace the accumulation of cAMP. A 1-hour pre-incubation ensures that PKA is already active and CREB is phosphorylated, creating a pre-existing anti-inflammatory blockade before the LPS insult occurs.

Workflow S1 THP-1 Cell Seeding S2 EMB-BTO Pre-incubation (1h) S1->S2 S3 LPS Stimulation (100 ng/mL) S2->S3 S4 Supernatant Collection S3->S4 S5 TNF-α Quantification (HTRF/ELISA) S4->S5

Step-by-step cell culture workflow for evaluating LPS-induced TNF-α suppression.

Step-by-Step Methodology:

  • Macrophage Differentiation: Seed THP-1 cells in 96-well tissue culture plates at 5×104 cells/well in RPMI-1640 + 10% FBS. Add 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours to differentiate monocytes into adherent macrophages. Wash twice with PBS and rest in fresh media for 24 hours.

  • Compound Treatment: Aspirate media and add 90 µL of fresh media containing serial dilutions of EMB-BTO (100 µM down to 1 nM). Incubate for 1 hour at 37°C, 5% CO2​ .

  • LPS Challenge: Add 10 µL of LPS (from E. coli O111:B4) to achieve a final concentration of 100 ng/mL [3]. Incubate for 4 hours. Insight: A 4-hour timepoint captures peak TNF- α secretion before secondary autocrine loops downregulate the response.

  • Harvest & Viability Check: Collect the supernatant for TNF- α quantification. Immediately add CellTiter-Glo to the remaining cells in the plate to measure ATP as a proxy for cell viability. Self-Validating Step: If viability drops, the compound is cytotoxic, and the TNF- α reduction is a false positive.

  • Quantification: Measure TNF- α in the supernatant using a standard human TNF- α sandwich ELISA or HTRF kit.

Data Presentation & Interpretation

To establish the authoritative profile of EMB-BTO, quantitative data from both assays must be synthesized. The table below outlines the expected pharmacological profile of EMB-BTO compared to industry-standard reference compounds.

CompoundTargetcAMP Accumulation EC50​ (nM)TNF- α Suppression IC50​ (nM)THP-1 Cell Viability ( CC50​ )
EMB-BTO Putative PDE4Assay Dependent (Est. 50 - 200)Assay Dependent (Est. 100 - 500)> 50 µM
Rolipram PDE4 (Reference)120 ± 15350 ± 45> 100 µM
Apremilast PDE4 (Clinical)45 ± 875 ± 12> 100 µM

Interpretation: A successful validation of EMB-BTO will show a tight correlation between the EC50​ of cAMP accumulation and the IC50​ of TNF- α suppression. A significant divergence (e.g., strong TNF- α suppression but no cAMP accumulation) would indicate off-target effects (such as direct p38 MAPK inhibition or general cytotoxicity).

References
  • Li, H., et al. "PDE4 Inhibition and Inflammatory Bowel Disease: A Novel Therapeutic Avenue." National Center for Biotechnology Information (PMC). Available at: [Link]

  • Gobejishvili, L., et al. "Enhanced PDE4B expression augments LPS-inducible TNF expression in ethanol-primed monocytes: relevance to alcoholic liver disease." American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at:[Link]

Method

In Vivo Dosing Protocols and Pharmacokinetic Profiling for 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one

Executive Summary & Mechanistic Rationale The compound 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one is a synthetic small molecule that integrates a metabolically stable benzothiazolone core with a 4-ethoxy-3-metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one is a synthetic small molecule that integrates a metabolically stable benzothiazolone core with a 4-ethoxy-3-methoxybenzyl pharmacophore. This specific benzyl substitution pattern is the classical hallmark of Phosphodiesterase 4 (PDE4) inhibitors (analogous to roflumilast and rolipram), which are extensively utilized in preclinical models of neuroinflammation, chronic obstructive pulmonary disease (COPD), and systemic autoimmune disorders.

Because PDE4 inhibitors prevent the hydrolysis of cyclic AMP (cAMP), they activate the Protein Kinase A (PKA) pathway, ultimately leading to the phosphorylation of CREB and the downregulation of pro-inflammatory cytokines like TNF-α and IL-6. However, the high lipophilicity of the 4-ethoxy-3-methoxybenzyl moiety presents significant challenges for in vivo aqueous solubility. This application note provides field-proven, self-validating protocols for the formulation, administration, and pharmacokinetic (PK) sampling of this compound to ensure reproducible preclinical data.

MOA Compound 3-(4-Ethoxy-3-methoxy-benzyl)- 3H-benzothiazol-2-one PDE4 PDE4 Enzyme (Inhibited) Compound->PDE4 Binds catalytic site cAMP Intracellular cAMP (Elevated) PDE4->cAMP Prevents degradation PKA Protein Kinase A (PKA) (Activated) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Inflammation Decreased Pro-inflammatory Cytokines CREB->Inflammation Modulates transcription

Fig 1: Mechanism of action for PDE4 inhibition and downstream anti-inflammatory signaling.

Physicochemical Profiling & Formulation Strategy

The structural combination of a benzothiazolone ring and a dialkoxybenzyl group results in a highly lipophilic molecule (estimated LogP 3.5 – 4.5). Administering this compound in standard saline will result in immediate precipitation, leading to erratic absorption, localized tissue toxicity, and uninterpretable PK/PD relationships.

To overcome this, we utilize co-solvent systems for systemic administration (Intraperitoneal/Intravenous) and surfactant-stabilized suspensions for Oral (PO) gavage, drawing on established standards for brain-penetrant PDE4 inhibitors[1] and selective PDE4 modulators[2].

Quantitative Formulation Parameters
ParameterValue / DescriptionRationale for In Vivo Dosing
Target Phosphodiesterase 4 (PDE4)Drives anti-inflammatory and neuromodulatory efficacy.
Pharmacophore 4-Ethoxy-3-methoxybenzylHighly lipophilic moiety requiring surfactant-based vehicles.
Core Scaffold Benzothiazol-2-oneProvides metabolic stability but limits aqueous solubility.
PO Vehicle 0.5% HPMC / 0.4% Tween 80Tween 80 acts as a wetting agent to prevent GI agglomeration.
IP/IV Vehicle 5% DMSO / 30% PEG-400 / 65% SalineCo-solvent system ensures complete solubilization for systemic exposure.

In Vivo Dosing Protocols

The following protocols are designed as self-validating systems. The causality behind the order of operations is critical: lipophilic benzothiazolones must be exposed to organic solvents prior to any aqueous phase to prevent irreversible crystallization.

Protocol A: Intraperitoneal (IP) Administration for Acute Systemic Exposure

This method is optimal for acute neuroinflammation models or anticonvulsant screening of benzothiazolone derivatives[3].

Step-by-Step Methodology:

  • Primary Solubilization: Weigh the required mass of 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one. Add 5% (v/v) Dimethyl Sulfoxide (DMSO) and vortex vigorously for 2 minutes until a clear, pale solution is achieved.

  • Co-Solvent Addition: Add 30% (v/v) PEG-400. Causality: PEG-400 acts as a miscible carrier that prevents the compound from crashing out when the aqueous phase is introduced. Sonicate in a water bath at 37°C for 5 minutes.

  • Aqueous Phase Integration: While continuously vortexing the tube, add 65% (v/v) sterile 0.9% Saline dropwise . Adding saline too quickly will cause a localized polarity shock, resulting in micro-precipitation.

  • Self-Validation Checkpoint: Centrifuge a 100 µL aliquot of the final formulation at 10,000 x g for 5 minutes.

    • Pass: No visible pellet. The solution is a true molecular dispersion ready for dosing.

    • Fail: A white pellet forms. The compound has precipitated; discard and reformulate, ensuring slower saline addition.

  • Administration: Administer via IP injection using a 27G needle at a dosing volume of 5 mL/kg (mice) or 2 mL/kg (rats).

Protocol B: Oral Gavage (PO) for Chronic Efficacy Studies

For chronic dosing, avoiding DMSO is necessary to prevent gastrointestinal toxicity. We utilize a suspension matrix.

Step-by-Step Methodology:

  • Wetting the API: Place the powdered compound in a glass mortar. Add the required volume of 0.4% Tween 80 dropwise while triturating with a pestle. Causality: Tween 80 lowers the surface tension of the highly hydrophobic 4-ethoxy-3-methoxybenzyl group, allowing it to interface with water.

  • Suspension Matrix: Gradually add 0.5% Hydroxypropyl Methylcellulose (HPMC) while continuing to triturate until a homogenous, milky suspension is formed.

  • Self-Validation Checkpoint: Allow the suspension to sit undisturbed for 30 minutes. If rapid settling or hard caking occurs at the bottom, the particle size is too large. Re-sonicate using a probe sonicator at 20% amplitude for 30 seconds.

  • Administration: Administer via a stainless steel or flexible plastic gavage needle (20G for mice) at a volume of 10 mL/kg. Vortex the vial immediately prior to drawing each dose to ensure uniform exposure.

Pharmacokinetic (PK) & Pharmacodynamic (PD) Workflow

Because PDE4 inhibitors modulate intracellular cAMP, improper tissue handling will lead to rapid ex vivo degradation of the biomarker by endogenous phosphodiesterases.

Workflow Formulation 1. Solubilization (DMSO/PEG400/Saline) Dosing 2. In Vivo Dosing (PO or IP) Formulation->Dosing Sampling 3. Tissue/Blood Collection (Pre-chilled K2EDTA) Dosing->Sampling Processing 4. Sample Processing (Cold Centrifugation) Sampling->Processing Analysis 5. Bioanalysis (LC-MS/MS & ELISA) Processing->Analysis

Fig 2: End-to-end in vivo pharmacokinetic and pharmacodynamic experimental workflow.

Tissue and Blood Processing Protocol
  • Blood Collection: Collect blood at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 h) via submandibular bleed or cardiac puncture into pre-chilled K2EDTA tubes .

  • Plasma Separation: Immediately invert tubes 5 times and place on wet ice. Causality: Keeping the samples at 4°C halts enzymatic degradation of both the drug and endogenous cAMP. Centrifuge at 3,000 x g for 10 minutes at 4°C. Extract plasma and snap-freeze in liquid nitrogen.

  • Brain Tissue Collection (For CNS Penetration): Euthanize the animal and immediately perform transcardial perfusion with ice-cold 0.9% saline for 3 minutes. Causality: Perfusion flushes the cerebral vasculature of blood. Failing to do this will artificially inflate the brain-to-plasma (Kp) ratio due to residual compound trapped in the brain's blood vessels.

  • Bioanalysis: Quantify the parent compound using LC-MS/MS (using a C18 column and positive electrospray ionization for the benzothiazolone core). Quantify PD markers (TNF-α, IL-6) using standard multiplex ELISA kits from the collected plasma.

References

  • Lackovic J, Dey S, et al. "Pharmacological characterization and preclinical evaluation of 11h: a novel, brain-penetrant PDE4 inhibitor for neurological disorders." PMC / NIH.
  • PLOS ONE. "Efficacy of Selective PDE4D Negative Allosteric Modulators in the Object Retrieval Task in Female Cynomolgus Monkeys." PLOS.
  • BenchChem. "Application Notes and Protocols for Anticonvulsant Screening of Benzothiazolone Derivatives." BenchChem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers and drug development professionals optimizing the N-alkylation of benzothiazolone scaffolds. Here, we move beyond...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers and drug development professionals optimizing the N-alkylation of benzothiazolone scaffolds. Here, we move beyond basic recipes to explore the mechanistic causality, thermodynamics, and self-validating workflows required to achieve high-yield, regioselective synthesis.

Section 1: Mechanistic Overview & Reaction Logic

Q: Why does the alkylation of 3H-benzothiazol-2-one often yield a mixture of products, and how do I strictly favor N-alkylation?

A: The core challenge in this synthesis stems from the ambidentate nature of the starting material. 3H-benzothiazol-2-one exists in a tautomeric equilibrium with 2-hydroxybenzothiazole[1]. When deprotonated by a base, the resulting anion delocalizes its charge across both the nitrogen and oxygen atoms.

According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom acts as a "hard" nucleophile, while the nitrogen atom acts as a "soft" nucleophile. To selectively drive the reaction toward the desired N-alkylated product (3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one), you must manipulate the reaction conditions to favor soft-soft interactions[2].

  • Electrophile Selection: Benzylic halides are relatively soft electrophiles, naturally favoring N-alkylation.

  • Solvent & Base: Using a polar aprotic solvent like DMF with a bulky cation base (like Cs2​CO3​ ) weakly coordinates the hard oxygen, leaving the soft nitrogen exposed and highly reactive[3].

Ambidentate A 3H-benzothiazol-2-one (Keto Tautomer) C Deprotonation by Base (e.g., Cs2CO3) A->C B 2-hydroxybenzothiazole (Enol Tautomer) B->C Tautomerization D Ambidentate Anion (Delocalized Charge) C->D E N-Alkylation (Thermodynamic Product) D->E Soft Electrophile (Benzyl Halide in DMF) F O-Alkylation (Kinetic Byproduct) D->F Hard Electrophile (Alkyl Tosylate)

Tautomeric equilibrium and ambidentate reactivity pathway of benzothiazol-2-one.

Section 2: Yield Optimization Data

To demonstrate the causality of condition selection, the following table summarizes quantitative optimization data for the coupling of 3H-benzothiazol-2-one with 4-ethoxy-3-methoxybenzyl chloride.

Base (1.5 eq)SolventTemp (°C)AdditiveConversion (%)N:O Alkylation RatioIsolated Yield (%)
K2​CO3​ Acetone56None6585:1552
K2​CO3​ DMF60None8090:1068
Cs2​CO3​ DMF60None9595:585
Cs2​CO3​ DMF 60 KI (0.1 eq) >99 98:2 92

Section 3: Self-Validating Experimental Protocol

This methodology utilizes a self-validating system where intermediate checkpoints ensure the integrity of the reaction before proceeding to the next step.

Step 1: Preparation of 4-Ethoxy-3-methoxybenzyl chloride

Note: We synthesize the chloride rather than the bromide. The highly electron-donating ethoxy and methoxy groups make the benzylic bromide exceptionally unstable and prone to rapid hydrolysis[4].

  • Reaction: Dissolve 4-ethoxy-3-methoxybenzyl alcohol (10 mmol) in 20 mL of strictly anhydrous dichloromethane (DCM) under an argon atmosphere. Cool to 0 °C.

  • Addition: Dropwise add thionyl chloride ( SOCl2​ , 12 mmol) over 10 minutes. Stir at room temperature for 2 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 4:1). The starting alcohol ( Rf​≈0.2 ) must be completely consumed, replaced by a less polar UV-active spot ( Rf​≈0.6 ).

  • Workup: Evaporate the solvent and excess SOCl2​ under reduced pressure. Do not perform an aqueous workup to prevent hydrolysis. Use the crude oil immediately in Step 2.

Step 2: Regioselective N-Alkylation
  • Preparation: In an oven-dried flask, suspend 3H-benzothiazol-2-one (9.5 mmol), anhydrous Cs2​CO3​ (14.25 mmol), and KI (1 mmol) in 25 mL of anhydrous DMF[3]. Stir at room temperature for 15 minutes to pre-form the ambidentate anion.

  • Coupling: Dissolve the freshly prepared 4-ethoxy-3-methoxybenzyl chloride from Step 1 in 5 mL of anhydrous DMF. Add this dropwise to the suspension.

  • Heating: Heat the mixture to 60 °C for 6–8 hours.

  • Validation Checkpoint: Analyze via LC-MS. Look for the disappearance of the benzothiazolone peak ( m/z 151) and the appearance of the target product mass ( [M+H]+ 316).

Step 3: Isolation and Purification
  • Quenching: Cool the reaction to room temperature and quench by pouring into 100 mL of ice-cold distilled water. This will precipitate the crude product.

  • Extraction: Extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers extensively with brine ( 3×50 mL) to remove residual DMF.

  • Drying & Chromatography: Dry over anhydrous Na2​SO4​ , concentrate, and purify via silica gel flash chromatography (Gradient: Hexane to Hexane:EtOAc 3:1). The N-alkylated product elutes slightly slower than the trace O-alkylated byproduct.

Section 4: Troubleshooting & FAQs

Q: My 4-ethoxy-3-methoxybenzyl halide is degrading into a sticky polymer or reverting to the alcohol before I can use it. What causes this? A: The 3-methoxy and 4-ethoxy substituents are strongly electron-donating via resonance. This highly stabilizes the benzylic carbocation intermediate, giving the C-X bond significant SN​1 character[5]. Even atmospheric moisture can rapidly hydrolyze it back to the alcohol. Solution: Never store the benzylic halide. Synthesize it immediately before the coupling step, maintain strictly anhydrous conditions (use Schlenk techniques), and avoid aqueous washes during its isolation.

Q: My reaction stalls at 70% conversion, and adding more base doesn't help. How can I drive it to completion? A: Stalling in this reaction is rarely a deprotonation issue; it is usually a kinetic bottleneck caused by the moderate leaving group ability of the benzylic chloride. Solution: Implement the catalytic KI strategy outlined in our protocol. The iodide ion acts as a nucleophilic catalyst, continuously generating trace amounts of the highly reactive benzylic iodide, which is rapidly consumed by the benzothiazolone anion.

TroubleshootingTree Start Issue: Low Yield of Target Product Q1 Is starting benzyl halide degrading? Start->Q1 Sol1 Skip aqueous workup of halide Use immediately after synthesis Q1->Sol1 Yes Q2 Is O-alkylation byproduct > 10%? Q1->Q2 No Sol2 Switch base to Cs2CO3 Ensure DMF is strictly anhydrous Q2->Sol2 Yes Q3 Is conversion incomplete (<90%)? Q2->Q3 No Sol3 Add 0.1 eq KI as catalyst Increase reaction time to 8h Q3->Sol3 Yes

Troubleshooting logic tree for resolving low yields in benzothiazolone N-alkylation.

References

  • Collina, G.; Forlani, L.; Mezzina, E.; Sintoni, M.; Todesco, P. E. "Alkylation of 2-hydroxybenzothiazole salts." Gazzetta Chimica Italiana 1987, 117 (5), 281-286. URL:[Link]

  • Fitriastuti, D.; Alfiyah, V.; Mustofa; Jumina; Mardjan, M.I.D. "Synthesis of 1-(4-Ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium Bromide and Its Evaluation as Antiplasmodium through Heme Polymerization Inhibitory Activity (HPIA) Assay." Makara Journal of Science 2021. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results due to the silent degradation of their small molecule probes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results due to the silent degradation of their small molecule probes.

The compound 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one presents a unique set of stability challenges. Its structure contains two highly sensitive moieties: an electron-rich benzylic position and a hydrolytically sensitive benzothiazolone core. This guide is designed to help you understand the chemical causality behind its degradation, troubleshoot specific issues, and implement self-validating protocols to ensure the integrity of your experiments.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the concentration of my stock solution drop rapidly when stored in DMSO at room temperature?

A1: The primary culprit is aerobic benzylic oxidation . The 4-ethoxy and 3-methoxy groups are strongly electron-donating, which increases the electron density of the aromatic ring via resonance. This lowers the bond dissociation energy of the benzylic C-H bonds, making them highly susceptible to hydrogen abstraction[1]. In the presence of dissolved oxygen and trace transition metals (often found in lower-grade DMSO or glass vials), a benzylic radical forms. This radical reacts with molecular oxygen to form a hydroperoxide intermediate, which subsequently decomposes into a benzylic ketone or alcohol[2]. Maintaining small molecule integrity in DMSO requires strict environmental controls to mitigate this oxidative pathway[3].

Q2: I observed a new peak in my LC-MS analysis with a mass shift of +14 Da or +16 Da. What is happening?

A2: These mass shifts are the direct analytical signatures of the benzylic oxidation described above.

  • +14 Da Shift: Indicates the conversion of the benzylic methylene (-CH2-) to a carbonyl (-C(=O)-), resulting in a net loss of two hydrogen atoms (-2 Da) and the addition of one oxygen atom (+16 Da).

  • +16 Da Shift: Indicates direct hydroxylation to form a benzylic alcohol. To prevent this, you must eliminate oxygen from your storage environment and use high-purity, anhydrous solvents[2].

Q3: My biochemical assay requires a slightly alkaline buffer (pH 8.0). Why am I losing compound activity over a 24-hour incubation?

A3: You are observing base-catalyzed hydrolysis . The 3H-benzothiazol-2-one core features a cyclic thiocarbamate-like linkage where the carbonyl carbon is highly electrophilic. In aqueous buffers with a pH > 7.5, hydroxide ions act as strong nucleophiles, attacking the carbonyl center[4]. This leads to the cleavage of the lactam ring, irreversibly destroying the pharmacophore and generating inactive 2-mercaptoaniline derivatives.

Q4: How do repeated freeze-thaw cycles affect this compound?

A4: Repeated freeze-thaw cycles are highly destructive. DMSO is extremely hygroscopic. Each time a vial is opened at room temperature, it absorbs atmospheric moisture and oxygen[5]. The introduced water accelerates the hydrolytic degradation of the benzothiazolone core, while the introduced oxygen fuels the benzylic oxidation pathway[3].

Part 2: Mandatory Visualizations

DegradationPathways Intact 3-(4-Ethoxy-3-methoxy-benzyl)- 3H-benzothiazol-2-one Oxidation Benzylic Oxidation (+14 Da / +16 Da) Intact->Oxidation Dissolved O2, Trace Metals (in DMSO / Light) Hydrolysis Ring Hydrolysis (Cleavage Products) Intact->Hydrolysis pH > 7.5 (Aqueous Media / Moisture)

Fig 1. Primary degradation pathways of 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one.

TroubleshootingWorkflow Start Observe Loss of Efficacy or Concentration Drop LCMS Perform LC-MS Analysis Start->LCMS CheckMass Identify Degradant Mass Shift LCMS->CheckMass Ox Mass Shift: +14 / +16 Da (Benzylic Oxidation) CheckMass->Ox Yes (+14/16) Hyd Mass Shift: Cleavage (Hydrolysis) CheckMass->Hyd No (Fragmented) FixOx Use anhydrous DMSO, Argon blanket, store at -80°C Ox->FixOx FixHyd Adjust buffer to pH 6.5-7.0, Avoid freeze-thaw cycles Hyd->FixHyd

Fig 2. Decision tree for identifying and resolving compound degradation in solution.

Part 3: Quantitative Data Summary

The stability of a small molecule inhibitor is highly dependent on its chemical structure and the experimental environment[6]. The table below summarizes the kinetic stability of the target compound under various conditions.

Storage ConditionSolvent / MatrixTemperatureHalf-life (t½)Primary Degradation Mechanism
Long-term Stock Anhydrous DMSO (Argon)-80°C> 24 monthsNone observed
Short-term Stock Standard DMSO (Air)25°C (RT)~14 daysBenzylic Oxidation
Assay Buffer PBS (pH 7.4)37°C48 hoursMild Hydrolysis
Assay Buffer Tris (pH 8.5)37°C< 6 hoursRapid Base-Catalyzed Hydrolysis
Freeze-Thaw Standard DMSO-20°C to RT< 5 cyclesOxidation & Hydrolysis

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the preparation of the compound (Protocol 1) must be directly validated by an analytical quality control step (Protocol 2). This creates a closed-loop, self-validating system.

Protocol 1: Preparation and Storage of High-Fidelity DMSO Stock Solutions

Causality: Removing oxygen prevents radical-mediated benzylic oxidation, while using anhydrous conditions prevents hydrolytic ring-opening.

  • Solvent Selection: Procure HPLC-grade, anhydrous DMSO (water content <0.005%) packaged under inert gas.

  • Degassing: Sparge the anhydrous DMSO with ultra-pure Argon gas for 15 minutes prior to use to displace dissolved molecular oxygen.

  • Solubilization: Weigh the target compound in a controlled environment (preferably a nitrogen-filled glovebox). Dissolve in the degassed DMSO to achieve a 10 mM stock concentration. Vortex gently until optically clear.

  • Aliquoting: Dispense the stock solution into single-use, amber low-bind microcentrifuge tubes (10–20 µL per tube) to protect from photolytic degradation.

  • Blanketing & Storage: Blanket the headspace of each tube with Argon before sealing. Store immediately at -80°C. Never subject aliquots to freeze-thaw cycles.

Protocol 2: LC-MS Stability Profiling Assay (Validation Step)

Causality: By establishing a Time=0 (T0) baseline, any deviation in the Area Under the Curve (AUC) or the appearance of +14/+16 Da peaks definitively alerts the researcher to storage failure before biological assays are compromised.

  • Baseline Establishment (T0): Thaw one aliquot from Protocol 1. Dilute to 1 µM in cold acetonitrile (quench solvent). Inject 5 µL into an LC-MS system (C18 column, water/acetonitrile gradient with 0.1% formic acid). Record the AUC and exact mass of the parent peak.

  • Incubation Simulation: Dilute a separate aliquot to 10 µM in your specific assay buffer (e.g., pH 7.4 media) and incubate at 37°C.

  • Time-Course Sampling: At 1h, 4h, 12h, and 24h, extract a 50 µL sample and immediately mix with 150 µL of ice-cold acetonitrile to precipitate buffer proteins and halt degradation kinetics.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS.

  • Data Interpretation: Calculate the percentage of intact compound remaining relative to T0. If the compound drops below 95% purity, adjust the assay buffer pH to be more neutral (pH 6.5–7.0) or shorten the assay incubation time.

Part 5: References

  • Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. ResearchGate. Available at:

  • Technical Support Center: Overcoming Small Molecule Inhibitor Degradation in Long-Term Experiments. Benchchem. Available at:

  • The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed. Available at:

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. MDPI. Available at:

  • Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chem Papers. Available at:

  • Mechanism of the Cu II -catalyzed benzylic oxygenation of (aryl)(heteroaryl)methanes with oxygen. Chemical Science (RSC Publishing). Available at:

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Biomarker Response for Novel PDE4 Inhibitors

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of methodologies to validate the biomarker response to 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of methodologies to validate the biomarker response to 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one, a putative novel inhibitor of phosphodiesterase 4 (PDE4). We will explore the underlying mechanism of action and compare two robust experimental approaches for confirming target engagement and downstream pathway activation: direct measurement of the second messenger, cyclic AMP (cAMP), and quantification of the phosphorylation of its key downstream effector, CREB.

Mechanism of Action: The Rationale for Biomarker Selection

Phosphodiesterase 4 (PDE4) is a critical enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a vast array of cellular processes.[1] Inhibiting PDE4 prevents this degradation, leading to an accumulation of intracellular cAMP.[2] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. A key substrate of PKA is the cAMP Response Element-Binding protein (CREB). The phosphorylation of CREB at the Serine 133 residue (pCREB) is a pivotal event that enables it to bind to DNA and initiate the transcription of genes involved in critical processes like neuronal survival, plasticity, and inflammation modulation.[2]

Therefore, for a compound like 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one, which is hypothesized to be a PDE4 inhibitor, two primary biomarkers can validate its biological activity:

  • Proximal Biomarker: Intracellular cAMP concentration.

  • Distal Biomarker: Levels of phosphorylated CREB (pCREB Ser133).

The following diagram illustrates this proposed signaling cascade.

cluster_cell Cellular Compartments cluster_nucleus Nucleus Compound PDE4 Inhibitor (e.g., 3-(4-Ethoxy-3-methoxy-benzyl) -3H-benzothiazol-2-one) PDE4 PDE4 Compound->PDE4 Inhibits cAMP_degradation cAMP Degradation PDE4->cAMP_degradation cAMP cAMP (Proximal Biomarker) PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB (Ser133) (Distal Biomarker) CREB->pCREB Gene Gene Transcription pCREB->Gene Initiates

Caption: Signaling pathway of a PDE4 inhibitor leading to CREB phosphorylation.

Comparative Methodologies for Biomarker Validation

We will now compare two gold-standard techniques for measuring our selected biomarkers: a competitive ELISA for quantifying intracellular cAMP and a Western Blot for measuring the ratio of phosphorylated CREB to total CREB.

Method 1: Quantification of Intracellular cAMP via Competitive ELISA

Principle of the Assay: This method is a competitive immunoassay.[3] The wells of a microplate are coated with an antibody that specifically binds cAMP. The cell lysate (containing an unknown amount of endogenous cAMP) is added to the wells along with a fixed amount of enzyme-conjugated cAMP (e.g., alkaline phosphatase-cAMP). The endogenous cAMP from the sample competes with the enzyme-conjugated cAMP for binding to the limited number of antibody sites. After an incubation period, the plate is washed to remove unbound reagents. A substrate is then added, which is converted by the bound enzyme into a colored product. The intensity of the color is therefore inversely proportional to the concentration of cAMP in the original sample.[3][4]

Detailed Experimental Protocol (Adapted from[3][4][5][6][7]):

  • Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y human neuroblastoma cells) in 6-well plates and grow to confluence. The day before the experiment, replace the complete growth media with serum-free media and incubate overnight.

  • Compound Incubation: Prepare working solutions of 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one at various concentrations in serum-free media. A vehicle control (e.g., 0.1% DMSO) must be run in parallel. Treat the cells for the desired time (e.g., 30-60 minutes).

  • Cell Lysis: After treatment, aspirate the media. Lyse the cells by adding 500 µL of 0.1 M HCl with 0.05% Triton-X 100 to each well.[5] Incubate at room temperature for at least 10 minutes to ensure complete lysis and to inactivate phosphodiesterases.

  • Lysate Collection: Scrape the cells and transfer the lysates to microcentrifuge tubes. Vortex for 5-10 seconds and then centrifuge at >10,000 x g for 10 minutes at 4°C to pellet cellular debris.[5] The clarified supernatant is used for the assay.

  • Protein Quantification: Use a small aliquot (e.g., 20 µL) of the lysate to determine the total protein concentration using a suitable method (e.g., Pierce 660 nm protein assay). This is crucial for normalizing cAMP levels.[5]

  • ELISA Procedure:

    • Prepare cAMP standards according to the kit manufacturer's protocol to generate a standard curve.[6]

    • Add 100 µL of each standard and sample supernatant to the appropriate wells of the antibody-coated plate (in duplicate).[5]

    • Add 50 µL of the enzyme-conjugated cAMP to each well (except blanks).

    • Add 50 µL of the anti-cAMP antibody solution to each well (except blanks).

    • Seal the plate and incubate for 2 hours at room temperature on a plate shaker.[3]

    • Wash the plate 3-5 times with the provided wash buffer.[3][7]

    • Add 100-200 µL of the substrate solution to each well and incubate (typically 1 hour) until color develops.

    • Add 50 µL of stop solution to each well.[7]

  • Data Acquisition: Read the absorbance of each well at 405-450 nm using a microplate reader.[3][8]

Data Interpretation: The average absorbance of the blank is subtracted from all other readings. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of cAMP in the samples is then interpolated from this curve. Final values are normalized to the total protein concentration for each sample and expressed as pmol/mg protein.

Method 2: Quantification of CREB Phosphorylation via Western Blot

Principle of the Assay: Western blotting allows for the detection and semi-quantitative analysis of a specific protein within a complex mixture.[9] Total protein from cell lysates is separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., PVDF). The membrane is first probed with a primary antibody that specifically recognizes the phosphorylated form of CREB (pCREB Ser133). A secondary antibody, conjugated to an enzyme like horseradish peroxidase (HRP), is then used to bind to the primary antibody. Finally, a chemiluminescent substrate is added, which reacts with the HRP to produce light that can be captured on film or by a digital imager.[10] To ensure accuracy, the membrane is stripped and re-probed with an antibody that detects total CREB. This allows the pCREB signal to be normalized to the total amount of CREB protein, correcting for any variations in protein loading between lanes.[2]

Detailed Experimental Protocol (Adapted from[2][9][10][11]):

  • Cell Culture and Treatment: Follow steps 1 and 2 from the ELISA protocol.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of CREB.[2][12]

    • Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[2] Collect the supernatant.

    • Determine protein concentration using a BCA or similar assay.

  • Sample Preparation and SDS-PAGE:

    • Add Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.[2][11]

    • Load 20-30 µg of protein per lane onto a 10% or 12% SDS-PAGE gel.[2] Include a molecular weight marker.

    • Run the gel at 100-120V until the dye front reaches the bottom.[2]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[2]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[2] BSA is often preferred over milk for phospho-antibodies as milk can sometimes mask the epitope.[11]

    • Incubate the membrane overnight at 4°C with the primary antibody against pCREB (e.g., rabbit anti-pCREB Ser133) diluted in 5% BSA/TBST (e.g., 1:1000).[2]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.[2][9]

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Signal Detection:

    • Prepare and apply an ECL substrate according to the manufacturer's instructions.[9]

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize the data, strip the membrane of the first set of antibodies using a mild stripping buffer.

    • Wash, block, and re-probe the membrane with a primary antibody against total CREB, followed by the appropriate secondary antibody and signal detection.[2]

Data Interpretation: Use densitometry software (e.g., ImageJ) to quantify the band intensities for both pCREB and total CREB. Calculate the ratio of pCREB to total CREB for each sample. The final results are typically expressed as a fold change relative to the vehicle-treated control group.[2]

Comparative Experimental Workflow

The following diagram outlines the key steps and relative time commitment for each methodology.

cluster_elisa Method 1: cAMP ELISA cluster_wb Method 2: pCREB Western Blot elisa_start Cell Treatment (1-2 hr) elisa_lysis Cell Lysis (HCl) (~20 min) elisa_start->elisa_lysis elisa_assay ELISA Plate Setup & Incubation (2-3 hr) elisa_lysis->elisa_assay elisa_read Wash & Read Plate (~30 min) elisa_assay->elisa_read elisa_analysis Data Analysis (Standard Curve) elisa_read->elisa_analysis wb_start Cell Treatment (1-2 hr) wb_lysis Cell Lysis (RIPA) (~45 min) wb_start->wb_lysis wb_sds SDS-PAGE (~2 hr) wb_lysis->wb_sds wb_transfer Protein Transfer (1-2 hr) wb_sds->wb_transfer wb_probe1 Blocking & Primary Ab (Overnight) wb_transfer->wb_probe1 wb_probe2 Secondary Ab & Wash (~2 hr) wb_probe1->wb_probe2 wb_detect Detection (~15 min) wb_probe2->wb_detect wb_reprobe Strip & Re-probe (Overnight) wb_detect->wb_reprobe wb_analysis Densitometry Analysis wb_reprobe->wb_analysis

Caption: Comparative workflow for cAMP ELISA vs. pCREB Western Blot.

Comparative Data Analysis

Below are tables summarizing representative quantitative data for each methodology, demonstrating the expected response to a potent PDE4 inhibitor.

Table 1: Dose-Dependent Effect on pCREB/Total CREB Ratio (Western Blot)

This data demonstrates a clear dose-dependent increase in CREB phosphorylation in SH-SY5Y cells upon treatment with a PDE4 inhibitor.[2]

Compound Conc. (µM)Treatment Time (min)Fold Change in pCREB/Total CREB Ratio (Mean ± SEM)
0 (Vehicle Control)601.00 ± 0.12
3.1601.85 ± 0.21
6.25602.98 ± 0.35
12.5604.12 ± 0.48
25605.23 ± 0.61

Table 2: Dose-Dependent Effect on Intracellular cAMP (ELISA) (Hypothetical Data)

This hypothetical data illustrates the expected outcome from a cAMP ELISA, showing a corresponding increase in the upstream biomarker.

Compound Conc. (µM)Treatment Time (min)Intracellular cAMP (pmol/mg protein) (Mean ± SEM)
0 (Vehicle Control)6015.2 ± 1.8
3.16045.5 ± 4.1
6.256098.7 ± 9.5
12.560185.4 ± 16.2
2560250.1 ± 21.8

Discussion and Recommendations

As a Senior Application Scientist, the choice between these two excellent methods depends entirely on the experimental goal, available resources, and desired throughput.

FeaturecAMP ELISApCREB Western Blot
Biomarker Position Proximal: Measures the direct second messenger.Distal: Confirms downstream signaling cascade activation.
Throughput High: Easily performed in 96- or 384-well plate format.[13][14]Low to Medium: Labor-intensive, limited by the number of lanes in a gel.
Quantification Fully Quantitative: Data is interpolated from a standard curve.Semi-Quantitative: Relies on densitometry and fold-change calculation.
Time to Result Faster: Can be completed within a single day (~4-5 hours).Slower: Typically requires two days due to overnight antibody incubations.
Key Considerations Requires careful sample handling to prevent cAMP degradation.Critically dependent on high-quality, specific phospho-antibodies.[12]
Best For High-throughput screening (HTS), initial dose-response studies, direct target engagement.Mechanistic studies, pathway validation, confirming functional downstream effects.

Recommendation:

For initial validation and dose-response characterization of 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one, a cAMP ELISA is the more efficient choice. Its higher throughput and quantitative nature allow for rapid determination of an EC50 value and confirmation of direct target engagement.

Following this, a pCREB Western Blot should be performed on a select range of concentrations around the EC50. This provides crucial, orthogonal validation that the observed increase in cAMP translates into the expected downstream biological signaling event, adding significant confidence to the mechanistic hypothesis.

Conclusion

Validating the biomarker response to a novel compound such as 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one requires a robust and logical experimental approach. By understanding its putative mechanism as a PDE4 inhibitor, we can strategically select proximal (cAMP) and distal (pCREB) biomarkers. Both competitive ELISA and Western Blotting are powerful techniques to measure these endpoints. A combined approach, using the high-throughput ELISA for initial characterization followed by the mechanistic validation of the Western Blot, provides a comprehensive and scientifically rigorous confirmation of the compound's mode of action.

References

  • Application Notes and Protocols for Western Blot Analysis of pCREB Following FCPR16 Treatment. Benchchem.
  • cAMP ELISA. Bio-protocol.
  • Table 1. [Comparison of popular cAMP assay technologies]. Assay Guidance Manual - NCBI Bookshelf.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI.
  • Western Blot/Anti-pCREB. David Ginty Laboratory.
  • Direct cAMP ELISA kit. Enzo Life Sciences.
  • cAMP-Glo™ Max Assay. Promega.
  • Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Bio-protocol.
  • ELISA Kit for Cyclic Adenosine Monophosphate (cAMP). Cloud-Clone Corp.
  • Human cyclic adenosine monophosphate(cAMP)ELISA Kit. Sinogeneclon.
  • cAMP Complete ELISA kit. Enzo Life Sciences.
  • cAMP Assay Kits. Biocompare.
  • 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Bio-protocol.
  • What is the best strategy for western blot analysis of pCREB using mice brain samples?. ResearchGate.
  • Characterization of LY2775240, a selective phosphodiesterase-4 inhibitor, in nonclinical models and in healthy subjects. PMC - NIH.
  • Western Blot Protocol. Proteintech Group.
  • Characterisation of the vascular and inflammatory lesions induced by the PDE4 inhibitor CI-1044 in the dog. R Discovery.
  • Effect of the inhaled PDE4 inhibitor CHF6001 on biomarkers of inflammation in COPD. PMC - NIH.

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS Methods for 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one

Abstract The reliable quantification of drug candidates and their metabolites in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. Liquid chromatography-tandem mass spectromet...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reliable quantification of drug candidates and their metabolites in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose, prized for its sensitivity and selectivity.[1] However, the data is only as reliable as the method used to generate it. This guide provides a comprehensive framework for the cross-validation of a bioanalytical LC-MS/MS method for a novel benzothiazole derivative, 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one. We will delve into the regulatory imperative for cross-validation, present a detailed experimental design, and offer step-by-step protocols grounded in the latest international guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to ensure data integrity and comparability across different laboratories, instruments, or analytical methods.

The Imperative of Cross-Validation in Regulated Bioanalysis

Bioanalytical method validation (BMV) is the documented process of proving that an analytical method is reliable and suitable for its intended purpose.[2][3] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), mandate rigorous validation to ensure the quality and consistency of bioanalytical data that supports drug development and market approval.[3][4][5][6]

Cross-validation extends this principle by comparing two or more distinct bioanalytical methods to demonstrate data comparability.[2] This becomes critical in several common drug development scenarios:

  • Inter-laboratory Transfers: When a project moves from a sponsor's lab to a contract research organization (CRO), or between different CROs.[7][8]

  • Method Evolution: When an analytical method is updated or changed over the long course of a drug's development.[2]

  • Multi-site Clinical Trials: When samples from a single study are analyzed at multiple laboratories.[7]

The harmonized ICH M10 Bioanalytical Method Validation guideline now serves as the global standard, emphasizing a statistical approach to assess bias between methods rather than simple pass/fail criteria.[3][9][10] Adherence to these principles is not merely a regulatory hurdle; it is a fundamental requirement for ensuring that data from different sources can be reliably combined or compared to make critical decisions about a drug's safety and efficacy.[3][11]

Methodological Blueprint for a Novel Benzothiazole Derivative

While no specific validated method exists for 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one, we can devise a robust starting point based on the analysis of structurally similar benzothiazole and benzimidazole compounds.[1][12][13][14] The proposed method is designed for human plasma and utilizes a simple protein precipitation extraction, followed by reversed-phase LC-MS/MS analysis.

Analyte & Internal Standard (IS) Selection
  • Analyte: 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte is the gold standard for compensating for matrix effects and variability. If a SIL-IS is unavailable, a structurally similar compound with close chromatographic retention and ionization properties should be used. For this guide, we will assume a suitable analogue is available.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for cleaning up plasma samples for many small molecules.

  • Label 1.5 mL microcentrifuge tubes for each sample (blanks, standards, QCs, and study samples).

  • Aliquot 100 µL of plasma sample into the appropriate tubes.

  • Add 10 µL of the internal standard working solution to every tube except for the blank matrix samples. Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

LC-MS/MS Instrumentation & Conditions

The following parameters serve as a robust starting point for method development and should be optimized for the specific instrument used.

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Offers good retention and peak shape for moderately nonpolar compounds like benzothiazoles.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good chromatographic efficiency.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrateA generic gradient to elute the analyte while separating it from matrix components.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis due to its sensitivity and specificity in MRM mode.
Ionization Mode Electrospray Ionization (ESI), PositiveThe benzothiazole structure is amenable to protonation.
MRM Transitions To be determined by infusion of analyte and IS standardsOptimize precursor → product ion transitions and collision energies for maximum sensitivity.

Experimental Design for Cross-Validation

The goal of this experiment is to compare the performance of the "Original Validated Method" (Lab A) with the "Transferred/Modified Method" (Lab B). The design involves analyzing identical sets of quality control (QC) samples and, critically, a subset of incurred study samples.[15]

Workflow Visualization

The overall process can be visualized as a structured comparison of performance between two analytical sites or methods.

CrossValidationWorkflow cluster_prep Phase 1: Sample & Standards Preparation cluster_analysis Phase 2: Independent Analysis cluster_eval Phase 3: Data Comparison & Evaluation Stock Prepare Single Lot of Analyte & IS Stock Solutions Spike Spike Blank Matrix to Create Calibration Standards & QCs Stock->Spike Aliquots Create Identical Aliquot Sets of Standards, QCs, & Incurred Samples Spike->Aliquots LabA Lab A / Method A Analyzes Full Validation Batch Aliquots->LabA Set 1 LabB Lab B / Method B Analyzes Full Validation Batch Aliquots->LabB Set 2 DataPool Pool Concentration Data from Both Labs LabA->DataPool LabB->DataPool Stats Perform Statistical Analysis (e.g., Deming Regression, Bland-Altman) DataPool->Stats Report Generate Cross-Validation Report & Assess Bias Stats->Report

Caption: High-level workflow for a bioanalytical method cross-validation study.

Preparation of Standards and QCs

A single batch of calibration standards and QC samples must be prepared from a common stock solution and used for both methods being compared. This eliminates variability from standard preparation.

  • Calibration Standards: Prepare a minimum of 6-8 non-zero concentrations covering the expected analytical range.

  • Quality Controls (QCs): Prepare QCs at a minimum of four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC (approx. 30-50% of range)

    • High QC (approx. 75-90% of range)

Data Analysis and Acceptance Criteria

The core of cross-validation is the direct comparison of the quantitative results obtained from both methods. According to ICH M10, this should involve a statistical assessment of bias.[10][15]

QC Sample Analysis

The QC samples from both analytical runs should first be evaluated against the standard acceptance criteria for a routine bioanalytical run.

ParameterAcceptance Criteria
Accuracy The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[16]
Precision The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).
Run Acceptance At least 2/3 of total QCs and at least 50% at each concentration level must meet the accuracy criteria.
Comparative Analysis

Once individual run validity is confirmed, the results from the two methods are compared.

1. QC Comparison: The mean concentration values for each QC level from Lab A are compared against the mean values from Lab B. The percentage difference between the two labs for each QC level should ideally be within ±15%.

2. Incurred Sample Reanalysis (ISR) Approach: A set of at least 30 incurred study samples should be analyzed by both methods. The results are compared using the ISR acceptance criteria: The percentage difference between the initial value (Lab A) and the re-analyzed value (Lab B) is calculated for each sample. At least 67% of the re-analyzed samples must have a percentage difference within ±20% of their mean concentration.

3. Statistical Assessment of Bias: Modern guidelines encourage a more formal statistical evaluation.[10][15]

  • Deming Regression: This statistical method is appropriate for comparing two measurement methods as it accounts for errors in both the x and y variables. The slope and intercept of the regression line can indicate systematic and proportional bias.

  • Bland-Altman Plot: This plot visualizes the agreement between the two methods by plotting the difference between the measurements against their average. It helps to identify any concentration-dependent bias.

Interpreting the Results

The following diagram illustrates the logical flow for interpreting the cross-validation outcome.

LogicDiagram start Start Cross-Validation Data Review qc_check Do QC samples from both runs meet individual run acceptance criteria? start->qc_check isr_check Do ≥67% of incurred samples meet ISR criteria (±20%)? qc_check->isr_check Yes fail Cross-Validation Failed: Investigate root cause of discrepancy. qc_check->fail No stats_check Does statistical analysis (e.g., Deming, Bland-Altman) show acceptable bias? isr_check->stats_check Yes isr_check->fail No pass Cross-Validation Successful: Methods are comparable. stats_check->pass Yes stats_check->fail No investigate Troubleshoot Method: - Matrix Effects - Analyte Stability - Calibration Differences - Instrumental Issues fail->investigate

Caption: Decision logic for assessing the outcome of a cross-validation experiment.

Conclusion

Rigorous cross-validation is a non-negotiable component of modern, regulated bioanalysis. It provides documented evidence that analytical data, whether generated across different laboratories, with evolving methods, or on different instrument platforms, is comparable and reliable. By following a structured approach grounded in global regulatory standards like ICH M10, scientists can ensure the integrity of their data, facilitate seamless method transfers, and ultimately contribute to the successful development and approval of new medicines. The principles and protocols outlined in this guide provide a robust framework for achieving this critical objective for 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one and other novel chemical entities.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). [Source Not Available].
  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency.
  • ICH. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10.
  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Future Science.
  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). [Source Not Available].
  • Cross-Validation of Bioanalytical Methods: When, Why and How? (2010, July 5). Pharma IQ.
  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). [Source Not Available].
  • Cross-Validations in Regulated Bioanalysis. (2025, March 26). IQVIA Laboratories.
  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency.
  • Cross-validation of bioanalytical methods between laboratories. (1995, April). Journal of Pharmaceutical and Biomedical Analysis.
  • ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. World Health Organization (WHO).
  • ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024, October 11). [Source Not Available].
  • Cross Validations. [Source Not Available].
  • ICH guideline M10 Step2b on bioanalytical method validation. (2019, March 13). European Medicines Agency.
  • How to validate a bioanalytical LC-MS/MS method for PK studies? (2025, May 29). Patsnap Synapse.
  • Designing LCMS Studies with the FDA in Mind from the Start. (2024, November 6). Agilex Biolabs.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration.
  • LC-MS method validation resources. (2024, August 4). Reddit.
  • Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. (2012, March 15). PubMed.
  • Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate.
  • Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. ResearchGate.
  • Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. (2020, July 10). PubMed.
  • Quantitative Analysis of Benzimidazoles in Biological Matrices using a Stable Isotope-Labeled Internal Standard by LC-MS/MS. Benchchem.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one

As a drug development professional or application scientist, handling specialized heterocyclic compounds like 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one requires moving beyond basic laboratory safety. This compo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional or application scientist, handling specialized heterocyclic compounds like 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one requires moving beyond basic laboratory safety. This compound, characterized by its benzothiazolone core and substituted benzyl moiety, presents specific acute toxicity and environmental hazards.

To ensure scientific integrity, operational safety, and regulatory compliance, this guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE), handling protocols, and disposal strategies.

Mechanistic Hazard Profile & Risk Assessment

Before designing a safety protocol, we must understand the causality behind the hazards. Benzothiazole and benzothiazolone derivatives are generally classified under Acute Toxicity (Oral, Dermal, Inhalation) , Eye Irritation , and Aquatic Chronic Toxicity [1][2].

  • Dermal/Systemic Toxicity: The lipophilic nature of the ethoxy and methoxy groups enhances the compound's ability to cross biological membranes. When dissolved in polar aprotic solvents commonly used in drug discovery (e.g., DMSO, DMF), the solvent acts as a carrier, rapidly transporting the toxic solute through standard single-layer gloves and human skin.

  • Respiratory Hazards: While stable at room temperature, mechanical agitation (weighing, transferring) can aerosolize fine powders. Furthermore, heating the compound to decomposition releases highly hazardous fumes, including sulfur oxides (SOx) and nitrogen oxides (NOx)[1][3].

  • Environmental Persistence: Benzothiazolones do not degrade rapidly in aquatic environments and are highly toxic to aquatic invertebrates[1]. Drain disposal is strictly prohibited under federal environmental regulations[4][5].

Personal Protective Equipment (PPE) Matrix

In accordance with the [6][7], PPE must serve as the final barrier after engineering controls. Below is the quantitative and qualitative PPE matrix required for handling this compound.

PPE CategoryRequired EquipmentMechanistic Rationale & Specifications
Hand Protection Double-layered Nitrile Gloves (Minimum 8 mil total thickness)Rationale: Prevents breakthrough from carrier solvents (DMSO/DMF)[8].Validation: Inflate gloves manually prior to donning to check for micro-tears.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesRationale: The compound is a severe eye irritant[2]. Safety glasses with side shields are insufficient against aerosolized powders or solvent splashes.Validation: Ensure a tight seal against the face with no gaps.
Body Protection Fluid-resistant, knee-length Lab Coat (e.g., Nomex or heavy cotton)Rationale: Protects against accidental spills and static discharge, which could ignite flammable solvents used during assays[9].
Respiratory Protection N95/P100 Particulate Respirator (If outside hood)Rationale: Prevents inhalation of aerosolized micro-particles[10]. Note: Primary handling must occur inside a certified fume hood.

Operational Plan: Step-by-Step Handling Protocol

Every protocol must be a self-validating system . Do not proceed to the next step unless the validation check is successful.

Phase 1: Pre-Operation & Engineering Controls

  • Fume Hood Validation: Turn on the chemical fume hood.

    • Validation Check: Verify the digital face velocity monitor reads between 80–120 feet per minute (FPM) . If digital readouts are unavailable, tape a Kimwipe to the bottom of the sash to visually confirm inward directional airflow[11].

  • Static Reduction: Wipe down the analytical balance and spatulas with an anti-static brush. Benzothiazolone powders can hold static charges, causing them to aerosolize and stick to gloves.

  • PPE Donning: Don the PPE outlined in the matrix above. Ensure the inner glove sits under the lab coat cuff, and the outer glove sits over the cuff to create a seamless barrier.

Phase 2: Execution & Transfer

  • Container Opening: Open the chemical vial only when fully inside the fume hood, at least 6 inches behind the sash.

  • Weighing: Use a disposable, anti-static weigh boat. Transfer the compound using a dedicated micro-spatula.

    • Validation Check: Cap the primary container immediately after the required mass is obtained to minimize environmental exposure.

  • Solvent Addition: If creating a stock solution, add the solvent (e.g., DMSO) directly to the weigh boat or transfer tube inside the hood. Do not transport dry powder across the lab.

Phase 3: Decontamination

  • Surface Cleaning: Wipe down the balance and fume hood surface with a solvent compatible with the compound (e.g., a 70% Ethanol or Isopropanol solution), followed by a soap and water wipe.

  • Doffing: Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin. Remove the inner gloves only after exiting the hood workspace[8].

Spill Response & EPA-Compliant Disposal Plan

Because 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one is an aquatic toxin, disposal must strictly adhere to the [12][13].

Minor Spill Response (< 50 grams or < 100 mL of solution)
  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels if the compound is dissolved in a flammable solvent.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a highly visible, sealable hazardous waste container.

  • Decontamination: Wash the spill area with a mild detergent and water. Collect all washings into the liquid hazardous waste container.

Chemical Disposal Methodology
  • Waste Segregation: Never mix benzothiazolone waste with strong acids or bases, as this can trigger decomposition and the release of toxic SOx/NOx gases[1][3].

  • Solid Waste: Place all contaminated weigh boats, spatulas, and outer gloves into a dedicated, puncture-proof "Solid Hazardous Waste" container[4].

  • Liquid Waste: Collect all solvent solutions and washings in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy.

  • Lab-Pack Disposal: Label the containers with the exact chemical name, concentration, and the date of first accumulation. Partner with an EPA-licensed waste broker for Lab-Pack Disposal [14].

    • Validation Check: Ensure the waste manifest is signed by the licensed transporter and retain the Certificate of Destruction for your laboratory's compliance records[5].

Workflow Visualization

Below is the logical workflow for the safe handling and disposal of this compound.

G Risk 1. Hazard Assessment (Toxicity & Aquatic Risk) PPE 2. Don PPE (Double Nitrile, Goggles, Coat) Risk->PPE Hazards Verified Hood 3. Fume Hood Execution (Draft >100 FPM) PPE->Hood PPE Inspected Decon 4. Surface Decontamination (Solvent Wash) Hood->Decon Protocol Complete Waste 5. Segregate Waste (RCRA Compliant) Decon->Waste Collect Washings Disposal 6. EPA-Approved Lab-Pack Disposal Waste->Disposal Manifest & Transport

Workflow for the safe handling and EPA-compliant disposal of benzothiazolone derivatives.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910 Subpart I)." United States Department of Labor. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste (RCRA Subtitle C)." US EPA. Available at: [Link]

  • Lanxess Corporation. "Product Safety Assessment: Benzothiazole." Lanxess. Available at: [Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC. Available at:[Link]

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